5-Fluoroquinolin-4-OL
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Overview
Description
5-Fluoroquinolin-4-OL is a chemical compound with the molecular formula C9H6FNO . It contains a total of 19 bonds, including 13 non-H bonds, 8 multiple bonds, 2 double bonds, 6 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 ketone (aromatic), and 1 secondary amine (aromatic) .
Synthesis Analysis
The synthesis of quinoline derivatives, including this compound, involves various approaches. These include structural modifications by incorporating substituents into different positions or by means of annelation . For instance, Emami et al. developed a novel class of quinoline derivatives by taking 1-cyclopropyl-6-fluoro-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid as the starting material .Molecular Structure Analysis
The molecular structure of this compound includes 19 bonds, 13 non-H bonds, 8 multiple bonds, 2 double bonds, 6 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 ketone (aromatic), and 1 secondary amine (aromatic) .Scientific Research Applications
Synthesis and Fluorescence Properties
5-Fluoroquinolin-4-ol and its derivatives, such as 4-fluorophenyl substituted 8-hydroxyquinoline derivatives, have been synthesized and characterized, showing strong fluorescence emission. These compounds, including 5-(4-fluorophenyl)quinolin-8-ol and 5,7-bis(4-fluorophenyl)quinolin-8-ol, exhibit enhanced quantum yields and photophysical properties over their parent compounds. Theoretical studies using density functional theory (DFT) and time-dependent DFT (TD-DFT) have helped in understanding their electronic structures and photophysical behaviors, indicating significant contributions from aryl substituents to the frontier molecular orbitals (FMOs) (Suliman, Al-Nafai, & Al-Busafi, 2014).
Antibacterial Activity
Compounds incorporating the quinoline structure, such as those with modifications at the N-1 position, have demonstrated potent antibacterial activities. The structural modifications, including the introduction of fluorophenyl groups, have led to significant enhancements in antibacterial efficacy against both Gram-positive and Gram-negative bacteria. This showcases the potential of this compound derivatives in developing new antibacterial agents with improved activity profiles (Kuramoto et al., 2003).
Antitumor Agents
Derivatives of this compound have been explored for their antitumor potential. New 2-phenylquinolin-4-ones have been synthesized and evaluated, showing significant inhibitory activity against tumor cell lines. These findings suggest the value of fluoroquinolin-4-ol derivatives in cancer therapy, with certain compounds showing promising preclinical efficacy and highlighting the importance of specific structural features for their antitumor activity (Chou et al., 2010).
Photoluminescence in Metallic Complexes
8-Hydroxyquinoline derivatives, including those substituted with fluoro and bromo groups, have been synthesized and their metallic complexes studied for photoluminescence properties. These studies have indicated shifts in luminescence wavelength and enhanced fluorescence lifetimes, suggesting applications in materials science for developing new luminescent materials (Xin-hua, He-ping, & Yan, 2007).
Fluorescent Pre-chromatographic Derivatization Reagent
This compound derivatives have been investigated as fluorescent labeling reagents in pre-column derivatization for liquid chromatographic analyses of amino acids, indicating their utility in analytical chemistry for enhancing detection sensitivity and specificity in the analysis of complex biological samples (Gatti, Gioia, & Pietra, 2002).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
5-Fluoroquinolin-4-OL, like other fluoroquinolones, primarily targets bacterial DNA-gyrase . DNA-gyrase is an enzyme that introduces negative supercoils (or relaxes positive supercoils) into DNA. It is essential for replication in bacteria, making it an ideal target for antibacterial drugs .
Mode of Action
The compound interacts with its target by inhibiting the DNA-gyrase, thereby preventing bacterial DNA replication . This inhibition occurs as the compound forms a ternary complex with the DNA molecule and the gyrase, blocking the progression of the DNA replication fork .
Biochemical Pathways
The primary biochemical pathway affected by this compound is bacterial DNA replication. By inhibiting DNA-gyrase, the compound prevents the unwinding of the DNA helix, which is a crucial step in DNA replication . This inhibition disrupts the entire replication process, leading to the death of the bacterial cell .
Pharmacokinetics
Fluoroquinolones, including this compound, are known for their favorable pharmacokinetic profiles . They have high oral bioavailability, meaning they can be effectively absorbed when taken by mouth . They also have a large volume of distribution, indicating that they can reach high concentrations in tissues . .
Result of Action
The result of the action of this compound is the inhibition of bacterial growth and replication, leading to the death of bacterial cells . This makes it effective as an antibacterial drug .
Action Environment
The action of this compound, like other fluoroquinolones, can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, potentially impacting its absorption and distribution . Additionally, the presence of metal ions can form complexes with fluoroquinolones, which may affect their activity .
properties
IUPAC Name |
5-fluoro-1H-quinolin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FNO/c10-6-2-1-3-7-9(6)8(12)4-5-11-7/h1-5H,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHTLZRUKASGYSF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=O)C=CN2)C(=C1)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40429514 |
Source
|
Record name | 5-FLUOROQUINOLIN-4-OL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40429514 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
386-68-5 |
Source
|
Record name | 5-FLUOROQUINOLIN-4-OL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40429514 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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